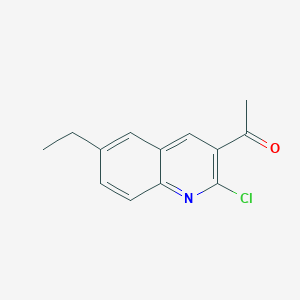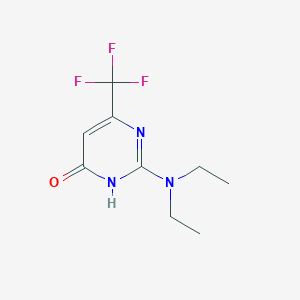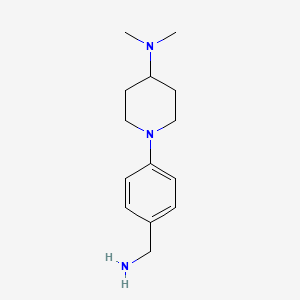
2-(Chloromethyl)naphthalene-1-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)naphthalene-1-acetic acid is an organic compound with the molecular formula C13H11ClO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a chloromethyl group attached to the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)naphthalene-1-acetic acid typically involves the chloromethylation of naphthalene followed by acetic acid substitution. One common method involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or phosphoric acid . The reaction is carried out under reflux conditions, and the product is purified through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)naphthalene-1-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), catalysts (zinc chloride, phosphoric acid), solvents (acetic acid, ether).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl derivatives.
Scientific Research Applications
2-(Chloromethyl)naphthalene-1-acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)naphthalene-1-acetic acid involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity is exploited in drug development and biochemical research to study enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Similar structure but lacks the chloromethyl group.
2-Naphthaleneacetic acid: Similar structure but lacks the chloromethyl group.
1,4-Bis-(chloromethyl)-naphthalene: Contains two chloromethyl groups, leading to different reactivity and applications.
Uniqueness
2-(Chloromethyl)naphthalene-1-acetic acid is unique due to the presence of both the chloromethyl and acetic acid functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C13H11ClO2 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-[2-(chloromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H11ClO2/c14-8-10-6-5-9-3-1-2-4-11(9)12(10)7-13(15)16/h1-6H,7-8H2,(H,15,16) |
InChI Key |
FEBGJIHRBVWKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione](/img/structure/B11874519.png)

![Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone](/img/structure/B11874542.png)
![6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11874548.png)
![5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile](/img/structure/B11874556.png)


![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)
![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)



![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)

